Val-Cit-PAB-Monomethyl Auristatin E (MMAE) is a synthetic derivative of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. [, , , ] It is classified as an antimitotic agent, specifically a microtubule inhibitor. [, , ] Val-Cit-PAB-MMAE plays a crucial role in scientific research as a potent cytotoxic payload in antibody-drug conjugates (ADCs), enabling targeted delivery of the cytotoxic agent to specific cells, thereby enhancing therapeutic efficacy and minimizing off-target effects. [, , , ]
Val-Cit-p-aminobenzylcarbamate-monomethyl auristatin E, commonly referred to as Val-Cit-PAB-MMAE, is a compound utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This compound combines a protease-sensitive linker with the potent cytotoxic agent monomethyl auristatin E, enabling selective delivery of the drug to cancer cells. The structure of Val-Cit-PAB-MMAE facilitates its use in therapeutic applications, particularly in enhancing the efficacy of monoclonal antibodies against tumors.
Val-Cit-PAB-MMAE is classified as a synthetic antineoplastic agent. It is derived from the combination of a valine-citrulline dipeptide and p-aminobenzylcarbamate linked to monomethyl auristatin E. The compound is designed to be stable in extracellular environments but releases the cytotoxic agent upon cleavage by specific proteases, such as cathepsin B, which are prevalent in tumor microenvironments .
The synthesis of Val-Cit-PAB-MMAE involves several key steps:
Val-Cit-PAB-MMAE has a complex molecular structure characterized by its components:
Val-Cit-PAB-MMAE undergoes specific chemical reactions that are pivotal for its function:
The mechanism of action of Val-Cit-PAB-MMAE involves several steps:
Val-Cit-PAB-MMAE exhibits several notable physical and chemical properties:
Val-Cit-PAB-MMAE is primarily used in:
Antibody-drug conjugates represent a revolutionary class of biopharmaceuticals designed to selectively deliver cytotoxic agents to cancer cells while minimizing systemic toxicity. These complex molecules integrate three fundamental components: a monoclonal antibody targeting a tumor-specific surface antigen, a potent cytotoxic payload, and a specialized chemical linker that covalently attaches the payload to the antibody. The linker component serves as the critical determinant of therapeutic efficacy and safety, engineered to maintain stability during systemic circulation while enabling efficient payload release within target cells [5]. Linker-payload conjugates like Valine-Citrulline-para-Aminobenzyloxycarbonyl-Monomethyl Auristatin E exemplify sophisticated molecular designs that address the dual requirements of plasma stability and tumor-specific activation. Over 80% of clinically approved antibody-drug conjugates utilize cleavable linkers, with Valine-Citrulline-based systems being the predominant chemical trigger platform due to their enzymatic activation profile [2] [5].
Valine-Citrulline-para-Aminobenzyloxycarbonyl-Monomethyl Auristatin E stands as a benchmark linker-payload construct that has enabled the development of multiple clinically successful antibody-drug conjugates. This conjugate integrates the tubulin polymerization inhibitor Monomethyl Auristatin E through a protease-sensitive dipeptide (Valine-Citrulline) and a self-immolative para-aminobenzyloxycarbonyl spacer [1] [3]. The structural configuration facilitates targeted drug release through lysosomal proteases, particularly cathepsin B, which recognizes and cleaves the Valine-Citrulline amide bond in tumor cells following antibody internalization [5] [6]. With a molecular weight of 1123.43 daltons (chemical formula C₅₈H₉₄N₁₀O₁₂) and CAS registry number 644981-35-1, this conjugate has become a workhorse in oncology therapeutic development due to its predictable cleavage kinetics and compatibility with various antibody conjugation strategies [3] [7]. Its modular architecture enables chemical optimization while maintaining the potent antimitotic activity of Monomethyl Auristatin E, which exhibits cytotoxicity in the low nanomolar range against diverse cancer cell lines [1] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1